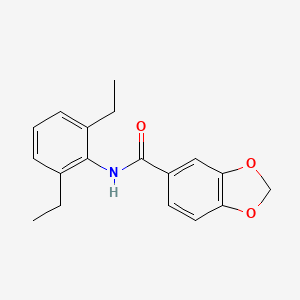

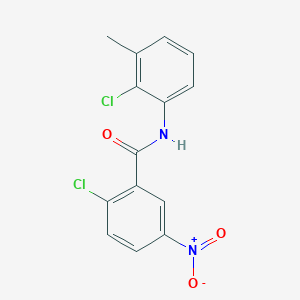

![molecular formula C17H19ClN2S B5758644 N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea, also known as Diclazuril, is a thiourea derivative that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.97 g/mol. Diclazuril has been shown to have potent activity against coccidian parasites, making it an important tool in the study of these organisms. In

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not fully understood, but it is thought to act by inhibiting the development of coccidian parasites in the host animal. It is believed that N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea interferes with the formation of oocysts, the stage of the parasite life cycle that is responsible for transmission to other animals. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea may also affect the metabolism of the parasite, leading to reduced growth and replication.

Biochemical and Physiological Effects:

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been shown to have minimal toxicity in animals and humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is metabolized in the liver and excreted in the urine and feces. It has been shown to have no significant effects on the hematological or biochemical parameters of animals treated with therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is a useful tool for studying coccidian parasites in the laboratory. It is highly effective against a wide range of coccidian species and has minimal toxicity in animals. However, there are some limitations to its use. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not effective against all coccidian species, and some strains may be resistant to its effects. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not effective against other types of parasites, so it cannot be used as a broad-spectrum anti-parasitic agent.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce the risk of resistance. Another area of research is the investigation of the mechanisms of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea and other drugs used to treat coccidiosis. This could lead to the development of new drugs that are more effective and have fewer side effects. Finally, there is a need for more research on the long-term effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea on animals and humans, particularly with regard to its potential impact on the immune system.

Synthesis Methods

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea can be synthesized by reacting 4-chlorobenzylamine with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been extensively used in scientific research as a tool for studying coccidian parasites. Coccidia are a group of intracellular parasites that infect a wide range of animals, including livestock and humans. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been shown to be effective against a number of different coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria necatrix. It has also been used to study the effects of coccidian infection on the immune system and to investigate the mechanisms of action of other drugs used to treat coccidiosis.

properties

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S/c1-12-4-3-5-16(13(12)2)20-17(21)19-11-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCBIATBUUDPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5758563.png)

![N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5758574.png)

![pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine](/img/structure/B5758590.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)

![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)

![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)